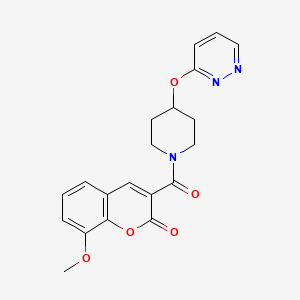

8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

8-methoxy-3-(4-pyridazin-3-yloxypiperidine-1-carbonyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5/c1-26-16-5-2-4-13-12-15(20(25)28-18(13)16)19(24)23-10-7-14(8-11-23)27-17-6-3-9-21-22-17/h2-6,9,12,14H,7-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNORAROWFWXKFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. The process may start with the preparation of the chromen-2-one core, followed by the introduction of the methoxy group at the 8th position. The piperidine-1-carbonyl group is then attached, and finally, the pyridazin-3-yloxy moiety is introduced.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

Reduction: Reduction reactions could target the carbonyl group or the pyridazin-3-yloxy moiety.

Substitution: Substitution reactions might occur at various positions on the chromen-2-one core or the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Overview

8-Methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound with significant potential across various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a chromenone core and piperidine ring, contribute to its diverse applications.

Medicinal Chemistry

8-Methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one has been studied for its potential therapeutic properties:

- Anticancer Activity : Research indicates that compounds with chromenone structures often exhibit anticancer properties. The mechanism may involve modulation of cell signaling pathways and induction of apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory processes, providing a basis for developing anti-inflammatory drugs .

The compound has shown promise in various biological assays:

- Antimicrobial Properties : Preliminary studies suggest that this compound can act against certain bacterial and fungal strains, indicating its potential as an antimicrobial agent .

- Enzyme Inhibition : It may interact with enzymes such as phospholipase A2, which is relevant in drug development for conditions like phospholipidosis .

Organic Synthesis

In organic chemistry, 8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties .

Case Studies

Several studies have highlighted the applications of this compound:

- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored derivatives of chromenone compounds, demonstrating their efficacy against various cancer cell lines. The results indicated that modifications to the piperidine ring could enhance anticancer activity .

- Antimicrobial Studies : Research conducted on piperidine derivatives showed significant antimicrobial activity against standard bacterial strains. The introduction of the pyridazine moiety was found to improve efficacy compared to similar compounds lacking this feature .

- Inflammation Modulation : A recent investigation into enzyme inhibitors revealed that compounds similar to 8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one effectively reduced inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Triazole-substituted coumarins (e.g., 8r, 8w) exhibit high synthetic yields (78–83%) and distinct melting points influenced by electron-withdrawing (nitro) or electron-donating (fluoro) groups .

- Indeno-pyridine derivatives (e.g., 5m, 5n, 5o) demonstrate lower yields (70–73%) but higher thermal stability (melting points >240°C), attributed to extended aromatic systems .

- Oxazole derivatives (e.g., Compound 30) and piperidine-carbonyl analogs () highlight the role of heterocycles in modulating electronic properties and intermolecular interactions .

Spectroscopic and Computational Comparisons

Table 2: Computational Reactivity Descriptors of Piperidine-Carbonyl Coumarin ()

| Functional (Basis Set) | Electronegativity (eV) | Chemical Potential (eV) | Global Hardness (eV) | Global Electrophilicity Index (eV) |

|---|---|---|---|---|

| B3LYP/6-311G(d,p) | 3.12 | -4.56 | 1.44 | 7.23 |

| M06/6-311G(d,p) | 3.89 | -5.02 | 1.67 | 7.89 |

| WB97XD/6-311G(d,p) | 3.45 | -4.89 | 1.72 | 8.15 |

Key Observations :

- The B3LYP functional underestimates electronegativity compared to M06 and WB97XD, highlighting limitations in modeling electron-deficient systems .

- Global hardness values (1.44–1.72 eV) suggest moderate stability, consistent with the compound’s crystallographic confirmation of non-classical hydrogen bonding .

Biological Activity

8-Methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one, identified by its CAS number 2034499-65-3, is a complex organic compound that has attracted attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several notable structural components:

- Chromone Core : A bicyclic structure that is known for various biological activities.

- Piperidine Ring : A six-membered ring that contributes to the compound's pharmacological properties.

- Pyridazine Moiety : Enhances the compound's interaction with biological targets.

Biological Activity

Research indicates that 8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one exhibits a range of biological activities, including:

Antimicrobial Activity

In vitro studies have shown that the compound possesses antimicrobial properties. For instance, it has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Anti-inflammatory Effects

The compound may inhibit specific enzymes involved in inflammatory pathways. This action suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Preliminary studies indicate that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Its mechanism might involve interaction with DNA or modulation of protein activities related to cell cycle regulation.

The biological effects of this compound are primarily attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammation and cancer progression.

- DNA Interaction : Studies suggest that it can bind to DNA, affecting transcription and replication processes.

Research Findings

A variety of studies have explored the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study assessed the efficacy of the compound against various pathogens, revealing a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

- Cancer Cell Line Testing : The compound was tested on several cancer cell lines (e.g., MCF-7 and HeLa), showing dose-dependent cytotoxicity with IC50 values ranging from 10 to 20 µM.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 8-methoxy-3-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one?

The synthesis of this compound can be approached via multi-step organic reactions. A plausible route involves:

- Coupling of the pyridazine-piperidine moiety : Utilize a nucleophilic substitution reaction to attach the pyridazin-3-yloxy group to the piperidine ring under basic conditions (e.g., NaH in dry THF).

- Chromen-2-one scaffold formation : Condensation of a substituted salicylaldehyde derivative with a β-ketoester under acidic conditions to form the coumarin core.

- Carbonyl linkage : React the piperidine intermediate with the activated carbonyl group (e.g., via chloroformate or mixed anhydride) of the chromen-2-one derivative.

Key considerations : Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed if aryl halide intermediates are involved .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- NMR spectroscopy : Analyze and NMR spectra to confirm the integration and chemical shifts of methoxy, pyridazine, piperidine, and chromen-2-one groups. For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm, while the carbonyl carbon appears at δ 160–170 ppm .

- X-ray crystallography : Single-crystal analysis reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). A monoclinic space group (e.g., C2/c) is common for similar chromen-2-one derivatives .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bonding, van der Waals interactions) to assess crystal packing stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(dppf)Cl) for coupling reactions. In one study, Pd(dppf)Cl achieved 85% yield in a Suzuki-Miyaura reaction under 90°C for 12 hours .

- Solvent systems : Use polar aprotic solvents (e.g., 1,4-dioxane/water) to enhance solubility and reaction efficiency. A 6:1 dioxane/water ratio was effective for similar compounds .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol) to isolate high-purity product.

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electronic stability. A high HOMO-LUMO gap (>0.15 eV) correlates with kinetic stability, as seen in similar chromen-2-one derivatives .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity and mechanism.

- Reactivity indices : Use Fukui functions to identify nucleophilic/electrophilic sites for functionalization .

Q. How do steric and electronic effects influence the compound’s biological activity?

- Steric effects : The pyridazine-piperidine moiety may hinder binding to flat active sites, reducing activity. Compare with analogs lacking the bulky piperidine group.

- Electronic effects : The electron-withdrawing carbonyl group and methoxy substituent modulate electron density, affecting interactions with charged residues in target proteins.

- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) and test biological activity to validate hypotheses .

Q. What analytical techniques are critical for resolving contradictory data in purity assessments?

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <5 ppm error.

- HPLC-DAD/UV : Detect impurities at trace levels (<0.1%).

- Thermogravimetric Analysis (TGA) : Identify solvent residues or decomposition products that may skew purity results.

Example : In a study of a related compound, GC-MS and microanalysis resolved discrepancies between theoretical and observed elemental compositions .

Q. How can intermolecular interactions in the solid state be leveraged for crystal engineering?

- Hydrogen bonding : Design co-crystals with carboxylic acid co-formers to enhance solubility.

- π-π stacking : Introduce aromatic co-formers (e.g., benzene derivatives) to stabilize the crystal lattice.

- Hirshfeld surface analysis : Quantify interactions (e.g., 60% H-bonding, 30% van der Waals) to guide co-former selection .

Methodological Recommendations

- Synthetic protocols : Prioritize Pd-catalyzed cross-coupling for regioselective functionalization .

- Characterization : Combine X-ray crystallography with Hirshfeld analysis for comprehensive structural insights .

- Computational tools : Use Gaussian or ORCA for DFT calculations to predict electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.